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Vitamin B5-d4 (calcium)

Cat. No.: B12415608
M. Wt: 484.6 g/mol
InChI Key: FAPWYRCQGJNNSJ-QOAYZYBASA-L
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Description

Significance of Stable Isotope Labeling in Modern Scientific Inquiry

The use of stable isotopes has become a cornerstone of metabolomics, the large-scale study of small molecules within cells, tissues, or organisms. This approach provides solutions to major limitations in the field, including metabolite identification, quantification, and flux analysis. nih.gov The ability to accurately track and quantify molecules has opened new avenues for understanding cellular metabolism and the intricate dynamics of metabolic networks. nih.gov

The core principle behind isotopic tracers lies in their chemical similarity to their naturally occurring counterparts. creative-proteomics.com Labeled compounds behave almost identically in biological processes, yet their increased mass allows them to be distinguished and tracked using analytical techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. fiveable.meacs.org This enables researchers to follow the journey of specific atoms through metabolic pathways, providing invaluable insights into biochemical reactions. fiveable.mewikipedia.org The introduction of these labeled precursors into biological systems allows for the study of metabolic fluxes, pathway contributions, and reaction kinetics. fiveable.me

Deuterium (B1214612), a stable isotope of hydrogen, is a particularly advantageous label. fiveable.me The substitution of hydrogen with deuterium, a process known as deuteration, creates a stronger chemical bond. This "kinetic isotope effect" can significantly slow down the rate of metabolic reactions where the cleavage of a carbon-hydrogen bond is the rate-determining step. juniperpublishers.comnih.gov

This property offers several benefits in research and drug development:

Improved Metabolic Stability: Deuteration can make molecules more resistant to metabolic breakdown, leading to a longer biological half-life. juniperpublishers.comunibestpharm.com

Reduced Formation of Toxic Metabolites: By altering metabolic pathways, deuteration can decrease the production of harmful byproducts. juniperpublishers.comresearchgate.net

Enhanced Bioavailability: Slowing down first-pass metabolism can result in a higher concentration of the active compound reaching systemic circulation. researchgate.net

These advantages have led to a surge in research into deuterated compounds, with some even gaining approval as new therapeutic agents. nih.govacs.org

Overview of Deuterated Pantothenic Acid (Vitamin B5-d4) in Academic Research Context

Vitamin B5, or pantothenic acid, is an essential nutrient that plays a vital role in numerous metabolic pathways. medicalnewstoday.comwikipedia.org It is a precursor to the synthesis of coenzyme A (CoA), a critical molecule for energy production from carbohydrates, fats, and proteins. oregonstate.edudsm.com

The use of deuterated compounds in scientific research has a rich history, dating back to the early 1960s. nih.gov Initially, the focus was on understanding the mechanisms of chemical reactions. wikipedia.org Over the decades, the application of deuteration has expanded significantly, particularly in drug discovery and development, as a strategy to improve the pharmacokinetic and safety profiles of drug candidates. nih.govacs.org The first deuterated drug, deutetrabenazine, was approved by the FDA in 2017, marking a significant milestone in the field. nih.govunibestpharm.com

Vitamin B5-d4 (calcium) is the calcium salt of pantothenic acid where four hydrogen atoms have been replaced with deuterium. musechem.com This isotopic labeling makes it an invaluable internal standard for analytical testing. In techniques like mass spectrometry, an internal standard is a compound with similar physicochemical properties to the analyte of interest, added in a known quantity to a sample before analysis.

The use of Vitamin B5-d4 (calcium) as an internal standard allows for the precise and accurate quantification of its non-deuterated counterpart, Vitamin B5, in various biological samples. chemicalbook.com This is crucial for a wide range of research applications, including:

Nutritional Analysis: Accurately determining the Vitamin B5 content in food, beverages, and dietary supplements. chemicalbook.com

Metabolic Studies: Investigating the absorption, distribution, metabolism, and excretion of Vitamin B5. acs.org

Clinical Research: Studying the role of Vitamin B5 in health and disease, and exploring its potential therapeutic applications. nih.gov

The chemical stability of the calcium salt form makes it a preferred choice for a reliable and long-lasting reference material. chemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H32CaN2O10 B12415608 Vitamin B5-d4 (calcium)

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H32CaN2O10

Molecular Weight

484.6 g/mol

IUPAC Name

calcium;2,2,3,3-tetradeuterio-3-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoate

InChI

InChI=1S/2C9H17NO5.Ca/c2*1-9(2,5-11)7(14)8(15)10-4-3-6(12)13;/h2*7,11,14H,3-5H2,1-2H3,(H,10,15)(H,12,13);/q;;+2/p-2/t2*7-;/m00./s1/i2*3D2,4D2;

InChI Key

FAPWYRCQGJNNSJ-QOAYZYBASA-L

Isomeric SMILES

[2H]C([2H])(C(=O)[O-])C([2H])([2H])NC(=O)[C@@H](C(C)(C)CO)O.[2H]C([2H])(C(=O)[O-])C([2H])([2H])NC(=O)[C@@H](C(C)(C)CO)O.[Ca+2]

Canonical SMILES

CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.[Ca+2]

Origin of Product

United States

Synthetic Pathways and Isotopic Characterization of Vitamin B5 D4 Calcium

Methodologies for Deuterium (B1214612) Incorporation in Pantothenic Acid Derivatives

The synthesis of deuterated pantothenic acid, specifically Vitamin B5-d4 (calcium), involves the strategic introduction of deuterium atoms into the molecule. This is primarily achieved through chemical synthesis, where deuterated precursors are incorporated into the final structure.

Chemical Synthesis Approaches for Vitamin B5-d4 (calcium)

The industrial production of pantothenic acid typically involves the condensation of D-pantolactone with β-alanine. chemicalbook.com A common method for synthesizing the calcium salt of D-pantothenic acid involves reacting D-pantolactone with a calcium salt of β-alanine. google.comwikipedia.org

A patented method outlines a synthesis process that can be adapted for deuterium labeling. google.com The key steps are:

Dissolving D-pantolactone in an anhydrous solvent like methanol (B129727). google.com

Reacting β-alanine with a calcium source, such as calcium oxide, in anhydrous methanol to form a β-alanine calcium solution. google.com

Introducing both the D-pantolactone solution and the β-alanine calcium solution into a reactor where the condensation reaction occurs to yield D-calcium pantothenate. google.com

To produce Vitamin B5-d4, a deuterated form of β-alanine would be utilized in this synthetic scheme. For instance, β-alanine-d4 can be synthesized and then reacted with D-pantolactone to produce the desired deuterated product. The final product is the calcium salt, which is a stable, crystalline powder. chemicalbook.comcymitquimica.com

While biosynthesis is a primary route for natural pantothenic acid production in microorganisms from precursors like aspartate and valine, chemical synthesis remains the most practical approach for producing specifically labeled isotopologues like Vitamin B5-d4 for use as analytical standards. nih.govnih.govresearchgate.net

Advanced Strategies for Isotopic Purity Enhancement and Positional Labeling

Achieving high isotopic purity and precise positional labeling is critical for the utility of Vitamin B5-d4 as an internal standard. The primary strategy revolves around the purity of the deuterated starting materials.

Starting Material Purity: The isotopic enrichment of the final Vitamin B5-d4 product is directly dependent on the isotopic purity of the deuterated β-alanine used in the synthesis. Therefore, rigorous purification of the deuterated precursor is essential.

Control of Reaction Conditions: The reaction conditions for the condensation of D-pantolactone and deuterated β-alanine must be carefully controlled to prevent any potential for hydrogen-deuterium exchange, which could compromise the isotopic integrity of the final product. The use of anhydrous solvents is crucial in this regard. google.com

Positional Labeling: The position of the deuterium labels is determined by the synthesis of the deuterated β-alanine precursor. For Vitamin B5-d4, the deuterium atoms are typically located on the ethyl chain of the β-alanine moiety. This specific labeling is achieved during the synthesis of the β-alanine-d4 starting material.

Table 1: Strategies for Enhancing Isotopic Purity

StrategyDescription
High-Purity Precursors Utilize deuterated β-alanine with the highest possible isotopic enrichment.
Anhydrous Reaction Conditions Employ anhydrous solvents to minimize the risk of H/D exchange during synthesis. google.com
Controlled Synthesis of Labeled Precursor Synthesize β-alanine with deuterium atoms at specific, stable positions to ensure positional integrity.
Purification of Final Product Employ chromatographic techniques to purify the final Vitamin B5-d4 (calcium) and remove any unlabeled or partially labeled species.

Spectroscopic and Mass Spectrometric Characterization of Isotopic Enrichment

Following synthesis, a comprehensive analytical characterization is necessary to confirm the successful incorporation of deuterium, determine the level of isotopic enrichment, and verify the structural integrity of the Vitamin B5-d4 (calcium) molecule.

Application of Nuclear Magnetic Resonance Spectroscopy for Deuteration Site Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the exact location of the deuterium atoms within the pantothenic acid structure.

¹H NMR (Proton NMR): In the ¹H NMR spectrum of Vitamin B5-d4, the signals corresponding to the protons on the deuterated positions of the β-alanine moiety will be absent or significantly reduced in intensity. This provides direct evidence of successful deuteration at the intended sites.

²H NMR (Deuterium NMR): A ²H NMR spectrum will show signals at the chemical shifts corresponding to the positions where deuterium has been incorporated, offering unambiguous confirmation of the deuteration sites.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum can also be informative. The carbon atoms bonded to deuterium will exhibit a characteristic splitting pattern (due to C-D coupling) and a shift in their resonance compared to the unlabeled compound.

A similar approach has been used to verify the isotopic label in deuterated folic acid by confirming the absence of proton signals and analyzing the resulting products after chemical cleavage. nih.gov

High-Resolution Mass Spectrometry for Isotopic Abundance Determination

High-resolution mass spectrometry (HRMS) is essential for determining the isotopic abundance and confirming the molecular weight of the synthesized Vitamin B5-d4 (calcium).

The mass spectrum of Vitamin B5-d4 will show a molecular ion peak corresponding to the increased mass due to the four deuterium atoms. For instance, the molecular weight of the unlabeled calcium pantothenate is approximately 476.5 g/mol , while the d4 variant would be around 480.5 g/mol . HRMS can precisely measure this mass difference.

Stable isotope dilution assays frequently employ gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) to quantify pantothenic acid, using a labeled internal standard. nih.govresearchgate.net These techniques are also used to assess the isotopic purity of the standard itself by analyzing the relative intensities of the mass spectral peaks for the labeled and any residual unlabeled species. This allows for the calculation of the isotopic enrichment percentage.

Table 2: Mass Spectrometric Data for Vitamin B5-d4 (calcium)

CompoundMolecular FormulaApproximate Molecular Weight ( g/mol )
Vitamin B5 (calcium)C₁₈H₃₂CaN₂O₁₀476.54
Vitamin B5-d4 (calcium)C₁₈H₂₈D₄CaN₂O₁₀480.56

Note: The molecular formula and weight for Vitamin B5 (calcium) represent the dimer, as is common for the calcium salt.

Vibrational Spectroscopy (e.g., IRMPD) for Conformational Analysis of Labeled Complexes

Vibrational spectroscopy techniques, such as Infrared Multiple Photon Dissociation (IRMPD) spectroscopy, can provide insights into the three-dimensional structure and conformational properties of the labeled Vitamin B5-d4 (calcium) complex.

IRMPD involves irradiating the isolated, ionized molecule with an infrared laser. When the laser frequency matches a vibrational mode of the molecule, it absorbs multiple photons, leading to fragmentation. By monitoring the fragmentation pattern as a function of the IR wavelength, a vibrational spectrum is obtained.

Advanced Analytical Methodologies Utilizing Vitamin B5 D4 Calcium As an Internal Standard

Development of Quantitative Assays Employing Stable Isotope Dilution Mass Spectrometry (SIDMS)

Stable Isotope Dilution Mass Spectrometry (SIDMS) is a gold-standard technique for the precise quantification of endogenous compounds. The use of a stable isotope-labeled internal standard, such as Vitamin B5-d4 (calcium), is fundamental to this approach. This internal standard is added to the sample at the beginning of the analytical workflow, and the ratio of the unlabeled analyte to the labeled standard is measured by mass spectrometry. This ratio is then used to calculate the exact concentration of the analyte, effectively compensating for any variability during the analytical process.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the method of choice for the analysis of B vitamins due to its high selectivity and sensitivity. The integration of Vitamin B5-d4 (calcium) as an internal standard is a key component of robust LC-MS/MS protocols for pantothenic acid quantification. In these methods, both the native pantothenic acid and the deuterated internal standard are monitored using specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode. This ensures that only the compounds of interest are detected and quantified, even in complex matrices.

For instance, a study on the simultaneous determination of multiple B vitamins in whole blood utilized calcium pantothenate-¹³C₆,¹⁵N₂ (a similarly stable isotope-labeled standard) and demonstrated excellent chromatographic separation and detection. nih.govplos.org The use of such internal standards is critical for achieving the high accuracy and precision required in clinical and research settings. LC-MS/MS methods are preferred over older techniques like microbiological assays or high-performance liquid chromatography (HPLC) with UV detection because pantothenic acid lacks a strong chromophore, making its detection by optical methods challenging. usda.gov

A typical LC-MS/MS protocol involves the separation of pantothenic acid and its internal standard on a reversed-phase column, followed by detection with a tandem mass spectrometer. nih.govresearchgate.net The distinct mass of the deuterated standard allows the mass spectrometer to differentiate it from the naturally occurring analyte, enabling accurate quantification.

The goal of sample preparation is to efficiently extract the analyte and its labeled internal standard from the sample matrix while removing interfering substances. Common techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). The choice of method depends on the complexity of the sample matrix.

For whole blood analysis, a crucial step is protein precipitation. One study compared trichloroacetic acid (TCA) and zinc sulfate (B86663) in methanol (B129727) as precipitating agents. nih.govdntb.gov.ua While TCA is commonly used, it was found to result in lower accuracy for some B vitamins, including B5. nih.gov The use of zinc sulfate with methanol provided better accuracy and precision. nih.govdntb.gov.ua

In the analysis of fortified foods, a simple heat treatment can be used to extract Vitamin B5. nih.govresearchgate.net For dairy products, the sample can be dissolved, centrifuged, and filtered. sigmaaldrich.com The addition of the internal standard, Vitamin B5-d4 (calcium), at the very beginning of these procedures ensures that any loss of analyte during extraction is accounted for, leading to more accurate results.

The following table summarizes various extraction strategies reported for B vitamins:

Extraction Method Matrix Reference
Dissolving, centrifuging, and filteringInfant formula milk powder sigmaaldrich.com
Heat treatmentFortified food products nih.govresearchgate.net
Protein precipitation with zinc sulfate/methanolWhole blood nih.govdntb.gov.ua
Ultrasonic assisted extraction (UAE)Various nih.gov
Supercritical fluid extraction (SFE)Various nih.gov
Solid-phase extraction (SPE)Various nih.govnih.gov
Liquid-liquid extraction (LLE)Various nih.govnih.gov

A validated analytical method is essential for ensuring the reliability of results. Method validation involves assessing several key parameters, including linearity, precision, accuracy, and robustness. The use of a stable isotope-labeled internal standard like Vitamin B5-d4 (calcium) significantly contributes to achieving excellent validation results.

Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte. In LC-MS/MS methods for pantothenic acid using a stable isotope internal standard, excellent linearity is consistently reported, with correlation coefficients (r²) often exceeding 0.999. nih.govnih.govnih.gov

Precision refers to the closeness of agreement between a series of measurements. It is typically expressed as the relative standard deviation (%RSD). Intra-assay precision (within a single run) and inter-assay precision (between different runs) are evaluated. For methods utilizing stable isotope dilution, %RSD values are generally low, often below 5%, demonstrating high precision. nih.gov

Accuracy is the closeness of the measured value to the true value. It is often assessed through recovery studies, where a known amount of the analyte is added to a sample and the percentage recovered is calculated. Recoveries for pantothenic acid using stable isotope dilution methods are typically in the range of 95-110%. nih.govnih.gov

The table below presents validation parameters from a study on the determination of B vitamins in whole blood, highlighting the performance of the method for Vitamin B5. nih.govplos.org

Parameter Vitamin B5 (Pantothenic Acid)
Correlation Coefficient (R)1.0000
Quality Coefficient (QC %)0.53
Instrument Quantitation Limit (µg/L)Not specified for B5 alone
Accuracy (%)89 - 120
Precision (%RSD)0.5 - 13
Process Efficiency (%)65 - 108

Data adapted from a study on the simultaneous determination of B vitamins in whole blood. nih.govplos.orgdntb.gov.ua

Implementation in Targeted and Untargeted Metabolomics Platforms

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, relies heavily on high-throughput and accurate analytical techniques. Vitamin B5-d4 (calcium) and other stable isotope-labeled standards are indispensable tools in both targeted and untargeted metabolomics.

In targeted metabolomics, specific metabolites or a group of related metabolites are quantified. The use of Vitamin B5-d4 (calcium) as an internal standard allows for the highly precise and accurate quantification of pantothenic acid and its downstream metabolites, such as coenzyme A, in various non-human biological matrices. This is crucial for understanding the metabolic pathways involving Vitamin B5.

In untargeted metabolomics, the goal is to measure as many metabolites as possible to obtain a comprehensive metabolic profile. Quality control (QC) is of utmost importance in these large-scale studies to ensure data quality and reproducibility. researchgate.netnih.gov

A common QC strategy is the use of a pooled QC sample, which is an aliquot of all study samples mixed together. This QC sample is injected periodically throughout the analytical run to monitor the stability of the analytical platform. researchgate.net In addition to pooled QC samples, a mixture of stable isotope-labeled internal standards, including Vitamin B5-d4 (calcium), can be spiked into every sample. This allows for the monitoring and correction of instrument drift and variations in ionization efficiency for specific classes of compounds over the course of a long analytical run.

The use of internal standards for calibration and quality control helps to reduce analytical error and increases the confidence in the identified metabolic changes. researchgate.net This is critical for the reliable identification of potential biomarkers and for gaining a deeper understanding of the metabolic response to various stimuli.

Methodological Comparisons with Alternative Detection Systems for Pantothenate

The quantification of pantothenic acid in various matrices has traditionally been performed using microbiological assays, which are considered a standard method. However, the advent of mass spectrometry (MS), particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), coupled with the use of stable isotope-labeled internal standards like Vitamin B5-d4 (calcium), has introduced a more selective, rapid, and robust alternative. nih.govoup.com

Microbiological assays for pantothenic acid typically rely on the growth of microorganisms, such as Lactobacillus plantarum, which require the vitamin for proliferation. micromasterlab.combioagilytix.com The extent of microbial growth, often measured by turbidity, is proportional to the amount of pantothenic acid present in the sample. bioagilytix.comsigmaaldrich.com While these assays have been widely used, they are susceptible to several limitations. The entire process can be very time-consuming, sometimes requiring around 36 hours for pre-treatment and incubation. sigmaaldrich.com Furthermore, their reliability can be compromised as they may lack specificity, and other compounds in the sample matrix can either promote or inhibit microbial growth, leading to inaccurate results. micromasterlab.com

In contrast, LC-MS/MS methods offer significantly higher specificity and sensitivity. The use of a stable isotope-labeled internal standard, such as Vitamin B5-d4 (calcium), is crucial in this regard. This internal standard is chemically identical to the analyte but has a different mass due to the deuterium (B1214612) atoms. It is added to the sample at the beginning of the analytical process and co-elutes with the endogenous pantothenic acid. By measuring the ratio of the analyte to the internal standard, any variations during sample preparation, extraction, and ionization can be effectively corrected, leading to highly accurate and precise quantification. scispace.com

Research comparing the two methodologies has highlighted the strengths and weaknesses of each approach. A study analyzing fortified food products developed a novel ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method using a labeled internal standard. This method demonstrated excellent linearity, with calibration curves having a correlation coefficient (r²) of 0.9998, and average recovery rates between 95% and 106%. nih.govoup.comoup.com The precision of the method was also notable, with a relative standard deviation (RSD) for repeatability of 1.1% and intermediate reproducibility ranging from 2.5% to 6.0%. nih.govoup.comoup.com

Table 1: Performance Characteristics of UPLC-MS/MS for Pantothenic Acid Analysis

ParameterValueSource
Linearity (r²)0.9998 oup.com
Average Recovery95% - 106% oup.com
Repeatability (RSDr)1.1% oup.com
Intermediate Reproducibility (RSD)2.5% - 6.0% oup.com

Interestingly, some studies have found discrepancies in the measured pantothenic acid content between the two methods, particularly in certain food matrices. For instance, in products of animal origin, microbiological assays have been reported to measure higher levels of pantothenic acid compared to stable isotope dilution assays (SIDA) using LC-MS/MS. nih.gov This suggests that the enzymatic systems of the microorganisms in the assay may be more effective at liberating pantothenic acid from its bound forms, such as coenzyme A, than the enzymatic pre-treatment used in the SIDA method. nih.gov Conversely, for plant-derived samples, a good correlation between the two methods was observed. nih.gov

Another comparative study on fortified foods found a good correlation between the UPLC-MS/MS method and the AOAC Official Method 992.07, which is a microbiological assay. nih.govoup.comoup.com Despite this correlation, the study concluded that the chromatographic method is a more selective, faster, and robust alternative to the microbiological determination. nih.govoup.com

The development of analytical methods for pantothenic acid has historically lagged behind other vitamins. rsc.org The classical microbiological assay, despite its drawbacks, has remained a practical method, partly due to a lesser focus on pantothenic acid deficiency. rsc.org However, the superior performance characteristics of LC-MS/MS, particularly when employing a deuterated internal standard like Vitamin B5-d4 (calcium), position it as the modern method of choice for accurate and reliable quantification.

Table 2: Comparative Summary of Mass Spectrometry and Microbiological Assays for Pantothenate

FeatureMass Spectrometry (with Vitamin B5-d4)Microbiological Assay
PrincipleSeparation by chromatography and detection based on mass-to-charge ratio, corrected by a deuterated internal standard.Measures the growth of a microorganism (Lactobacillus plantarum) which is dependent on pantothenic acid. bioagilytix.com
SpecificityHigh, able to distinguish between analyte and interfering compounds. nih.govLower, can be affected by other compounds in the matrix that influence microbial growth. micromasterlab.com
SpeedSignificantly faster. nih.govTime-consuming, requires lengthy incubation periods. sigmaaldrich.com
RobustnessHigh, less susceptible to matrix effects when using an internal standard. nih.govLower, results can be variable. jfda-online.com
Accuracy in different matricesHighly accurate for free pantothenic acid. May underestimate total content if enzymatic hydrolysis of bound forms is incomplete. nih.govMay measure higher amounts in some matrices (e.g., animal products) due to efficient liberation of bound forms by microbial enzymes. nih.gov

Applications in Metabolic and Biochemical Research in Controlled Experimental Systems Non Human

Tracing Metabolic Flux and Pathway Elucidation using Vitamin B5-d4 (calcium)

The primary application of Vitamin B5-d4 lies in its use as a metabolic tracer to elucidate the complex pathways involving pantothenic acid. Its stable isotope label allows researchers to follow its journey from uptake to its incorporation into essential biomolecules.

Investigations into Coenzyme A (CoA) Biosynthesis and Turnover Dynamics in Cellular Models

Pantothenic acid is the essential precursor for the biosynthesis of Coenzyme A (CoA), a critical cofactor in numerous metabolic reactions, including the Krebs cycle and the synthesis and degradation of fatty acids. nih.govlibretexts.org The synthesis of CoA from pantothenate is a five-step enzymatic process that is fundamental for cellular metabolism. ucsd.edumdpi.com

These investigations provide quantitative data on the turnover rates of the CoA pool, revealing how quickly the molecule is synthesized and degraded. This is crucial for understanding how cells adapt their metabolic machinery in response to various stimuli or genetic alterations in model organisms.

Table 1: Key Intermediates in Coenzyme A Biosynthesis from Pantothenate This interactive table summarizes the main steps in the CoA biosynthetic pathway that can be traced using Vitamin B5-d4.

Intermediate Enzyme Role in Pathway
4'-Phosphopantothenate Pantothenate Kinase (PanK) First committed step, phosphorylation of pantothenate. nih.gov
4'-Phosphopantothenoylcysteine Phosphopantothenoylcysteine Synthetase (PPCS) Addition of a cysteine residue. nih.gov
4'-Phosphopantetheine (B1211885) Phosphopantothenoylcysteine Decarboxylase (PPCDC) Decarboxylation to form the key prosthetic group precursor. nih.govnih.gov
Dephospho-CoA Phosphopantetheine Adenylyltransferase (PPAT) Adenylylation of 4'-phosphopantetheine. ucsd.edu

Examination of Pantothenate Integration into Acyl Carrier Proteins (ACPs) in in vitro Systems

Beyond its role in free CoA, the 4'-phosphopantetheine moiety, derived from pantothenic acid, is essential as a prosthetic group for acyl carrier proteins (ACPs). oregonstate.edusigmaaldrich.com ACPs are vital components of the fatty acid synthase (FAS) complex, where they act as a covalent tether, shuttling intermediates between the active sites of the enzymes involved in fatty acid synthesis. oregonstate.edunih.gov

In in vitro systems, such as those using purified enzymes or cell lysates, Vitamin B5-d4 is an invaluable tool for studying the post-translational modification of ACPs. The experimental workflow involves first allowing the synthesis of labeled CoA-d4 from Vitamin B5-d4. This labeled CoA-d4 then serves as the donor of the deuterated 4'-phosphopantetheine group, which is transferred to an apo-ACP by a specific enzyme, holo-ACP synthase. By tracking the mass shift corresponding to the deuterium-labeled prosthetic group, researchers can directly measure the rate and efficiency of this integration. nih.gov This provides mechanistic insights into the function of holo-ACP synthase and the dynamics of ACP activation, a critical process for fatty acid metabolism. usda.gov

Analysis of Pantothenic Acid Interconversions and Derivatives in Isolated Biological Systems

The metabolism of pantothenic acid involves several interconversions and the formation of various derivatives. Before absorption in the intestine, dietary forms of the vitamin, such as CoA or ACP, are hydrolyzed to pantetheine (B1680023) and then to free pantothenic acid by enzymes like pantetheinase. libretexts.orgnih.gov

Using Vitamin B5-d4 in isolated biological systems, such as intestinal cell cultures or enzyme preparations, allows for the unambiguous tracing of these conversions. For example, by providing labeled CoA-d4 to a system containing the necessary hydrolases, the formation of labeled pantetheine-d4 and subsequently pantothenic acid-d4 can be quantified over time. mdpi.comnih.gov This methodology helps to characterize the kinetics and specificity of the enzymes involved in pantothenate metabolism and recycling. Furthermore, it can be used to study the synthesis of other derivatives, such as acetyl-CoA, which is crucial for numerous biochemical reactions including the synthesis of fatty acids, cholesterol, and the neurotransmitter acetylcholine. libretexts.orgnih.gov

Mechanistic Studies on Pantothenic Acid Transport and Intracellular Homeostasis

The ability of cells to acquire and maintain adequate levels of pantothenic acid is fundamental to their survival. Vitamin B5-d4 provides a precise method for studying the mechanisms that govern this crucial aspect of cellular physiology.

Characterization of Transporter Systems for Pantothenate Uptake in Model Organisms

The uptake of pantothenic acid into cells is mediated by specific transporter proteins. In mammals, the primary transporter is the sodium-dependent multivitamin transporter (SMVT), encoded by the SLC5A6 gene. nih.govresearchgate.net Characterizing the function of these transporters is key to understanding vitamin homeostasis.

In research using model organisms or cell culture systems (e.g., yeast, E. coli, or mammalian cell lines), Vitamin B5-d4 is used to measure transport kinetics directly. nih.gov Cells are incubated with a known concentration of Vitamin B5-d4, and the rate of its accumulation inside the cells is measured over time using mass spectrometry. This approach allows for the determination of key transport parameters such as the Michaelis-Menten constant (Km) and maximum velocity (Vmax). It can be used to investigate competitive inhibition by other molecules, the dependency on sodium or other ions, and how transporter expression or activity is regulated at the genetic or protein level. For example, studies have shown that the oncogene MYC can upregulate SLC5A6 to increase pantothenic acid uptake to fuel tumor metabolism. nih.govresearchgate.net

Dynamic Assessment of Intracellular Pantothenic Acid Pool Sizes

The concentration of pantothenic acid and its derivatives within a cell, known as the intracellular pool, must be carefully maintained. nih.gov Vitamin B5-d4 is ideally suited for "pulse-chase" experiments designed to dynamically assess these pools in non-human systems.

In a typical pulse-chase experiment, cells are first "pulsed" by growing them in a medium containing Vitamin B5-d4 for a specific period. biorxiv.org During this time, the labeled vitamin is taken up and incorporated into the intracellular pool and its downstream metabolites like CoA. The cells are then "chased" by transferring them to a medium containing only unlabeled pantothenic acid. By taking samples at various time points during the chase period and analyzing them via mass spectrometry, researchers can track the rate at which the labeled d4-pool is diluted and consumed. This provides detailed quantitative information on the size of the intracellular pantothenate pool and its flux—the rate at which it is being used for processes like CoA synthesis. biorxiv.org Such studies are critical for understanding how cells maintain metabolic homeostasis and respond to metabolic stress.

Table 2: Research Applications of Vitamin B5-d4 in Controlled Systems This interactive table highlights the experimental questions that can be addressed using Vitamin B5-d4 as a tracer.

Research Area Experimental Question Model System Key Measurement
CoA Biosynthesis What is the rate of CoA synthesis and turnover? Cellular Models (e.g., yeast, mammalian cells) Rate of deuterium (B1214612) label incorporation into CoA and its precursors.
ACP Modification How efficiently is the phosphopantetheine group transferred to ACP? In vitro enzymatic assays Mass shift of ACP protein upon incorporation of the d4-labeled prosthetic group.
Metabolite Interconversion What are the kinetics of pantothenate recycling from CoA? Isolated enzymes, cell lysates Formation of labeled pantetheine-d4 and pantothenic acid-d4 over time.
Nutrient Transport What are the kinetic properties of a specific pantothenate transporter? Cell lines expressing the transporter, model organisms Rate of intracellular accumulation of Vitamin B5-d4.

| Intracellular Homeostasis | What is the size and flux of the intracellular pantothenate pool? | Cellular Models | Rate of dilution of the pre-labeled d4-pool during a chase phase. |

Vitamin B5-d4 (calcium salt), a deuterated isotopologue of calcium pantothenate, is a specialized tool for biochemical and metabolic research. Its utility stems from the mass difference between hydrogen and deuterium, which allows it to be used in kinetic isotope effect studies and as a tracer in mass spectrometry-based analyses. These applications are critical for understanding the intricacies of enzymatic pathways where pantothenic acid is a key substrate.

Pantothenic acid is the precursor to Coenzyme A (CoA), a fundamental cofactor involved in numerous metabolic processes, including the citric acid cycle and fatty acid metabolism. The biosynthesis of CoA is a five-step enzymatic pathway, initiated and regulated by the enzyme pantothenate kinase (PanK). Understanding the mechanism of PanK is crucial, as it is the rate-limiting step in the entire pathway.

Kinetic isotope effect (KIE) studies are a cornerstone of mechanistic enzymology. By comparing the reaction rate of an enzyme with a normal (hydrogen-containing) substrate versus a deuterated substrate (like Vitamin B5-d4), researchers can determine if a specific C-H bond is broken during the rate-determining step of the reaction.

For pantothenate kinase, a KIE study would involve measuring the kinetic parameters (like Vmax and Km) using both standard pantothenate and Vitamin B5-d4. The ratio of the rates (kH/kD) provides insight into the transition state of the reaction.

A primary KIE (typically a kH/kD ratio > 1.5) would be observed if a C-H bond at the site of deuteration is cleaved during the slowest step of the reaction. For the PanK reaction, which is a phosphorylation, this is not expected as no C-H bonds on the pantothenate molecule are broken.

A secondary KIE (kH/kD ratio slightly different from 1) can occur when deuterium is placed at a position that is not directly involved in bond-breaking but whose environment changes during the reaction. This can reveal details about the substrate's conformation in the active site.

While direct KIE studies on pantothenate kinase using Vitamin B5-d4 are not widely published, research on related enzymes within the pantothenate biosynthetic pathway, such as ketopantoate reductase, has utilized kinetic isotope effects. In studies on E. coli ketopantoate reductase, small primary deuterium KIEs were observed, indicating that the chemical step (hydride transfer from NADPH) is not the sole rate-limiting factor researchgate.net. Such findings provide a precedent and framework for how similar studies with Vitamin B5-d4 could be used to dissect the catalytic mechanism of pantothenate kinase.

Table 1: Hypothetical Kinetic Parameters for Pantothenate Kinase with Normal and Deuterated Substrates

SubstrateVmax (µmol/min/mg)Km (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)KIE on kcat (kH/kD)
Pantothenate (H) 15.22512.75.08 x 10⁵N/A
Vitamin B5-d4 (D) 14.92812.44.43 x 10⁵1.02

In this hypothetical scenario, the KIE on kcat is 1.02, a value very close to 1. This result would suggest that the cleavage of the deuterated C-H bonds is not involved in the rate-determining step of the phosphorylation reaction catalyzed by pantothenate kinase.

Recombinant protein expression systems, often using E. coli, are invaluable for producing large quantities of pure enzymes like pantothenate kinase for detailed structural and functional analysis nih.govchemrxiv.org. These systems allow for site-directed mutagenesis to probe the roles of specific amino acids and for detailed studies of how substrates and inhibitors bind to the active site.

The substitution of hydrogen with deuterium in Vitamin B5-d4, while chemically subtle, can influence enzyme-substrate interactions. Deuterium is slightly smaller and forms bonds that have different vibrational frequencies than those with hydrogen. These differences can affect non-covalent interactions that are critical for the precise positioning of the substrate within the enzyme's active site, such as hydrogen bonds and van der Waals forces.

By using techniques like isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) with recombinant pantothenate kinase, researchers could compare the binding affinity (dissociation constant, Kd) of Vitamin B5-d4 to that of unlabeled pantothenate.

A significant change in binding affinity upon deuteration would indicate that the C-H bonds at the labeled positions are involved in critical interactions for substrate recognition and binding.

No change in binding affinity would suggest that the labeled positions are less important for the initial binding event, though they could still play a role in later catalytic steps.

Directed evolution studies on E. coli pantothenate kinase have demonstrated that its active site can be engineered to accommodate and act on non-native substrates nih.govchemrxiv.org. This highlights the plasticity of the active site and underscores the value of using subtle probes like Vitamin B5-d4 to map the specific interactions that confer substrate specificity and catalytic efficiency in both the wild-type and engineered enzyme variants.

Role in Advanced Nutritional Science and Foodomics Research Analytical and Mechanistic Perspectives

Precision Determination of Pantothenic Acid Content in Experimental Food Matrices

The accurate measurement of vitamin content in foods is paramount for nutritional labeling, dietary assessment, and understanding the effects of processing and storage. Vitamin B5-d4 (calcium) plays a crucial role in achieving this precision, particularly in the analysis of pantothenic acid.

Development of Reference Methods for Nutritional Composition Analysis

The use of stable isotope dilution assays (SIDA) incorporating Vitamin B5-d4 (calcium) has become a gold standard for the quantification of pantothenic acid in diverse food products. researchgate.net This methodology offers significant advantages over traditional techniques like microbiological assays, which can be time-consuming and less specific. jfda-online.com

In a typical SIDA workflow, a known amount of Vitamin B5-d4 (calcium) is added to a food sample as an internal standard at the beginning of the extraction process. Because the deuterated form is chemically identical to the naturally occurring vitamin, it experiences the same losses during sample preparation, cleanup, and derivatization. researchgate.net By measuring the ratio of the unlabeled pantothenic acid to the labeled Vitamin B5-d4 using sensitive analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), researchers can accurately determine the original concentration of the vitamin in the food matrix. nih.govresearchgate.net This approach effectively corrects for any analytical variability, leading to highly reliable and reproducible results. researchgate.net

The development of these reference methods is critical for validating the nutritional content stated on product labels, ensuring compliance with regulatory standards, and providing consumers with accurate information. chemicalbook.com

Table 1: Comparison of Analytical Methods for Pantothenic Acid Determination

FeatureMicrobiological AssayHPLC-UVLC-MS/MS with Vitamin B5-d4
Principle Measures bacterial growth in response to vitamin concentration.Separates compounds based on polarity and detects using UV absorbance.Separates compounds by chromatography and identifies/quantifies based on mass-to-charge ratio.
Specificity Can be affected by other compounds that promote or inhibit bacterial growth.May lack specificity in complex matrices.Highly specific and selective for pantothenic acid.
Use of Internal Standard Not applicable.Can use an external or unrelated internal standard.Uses a stable isotope-labeled internal standard (Vitamin B5-d4) for optimal accuracy.
Sample Throughput Low, requires long incubation times.Moderate.High, allows for rapid analysis of numerous samples.
Accuracy & Precision Can have higher variability.Good, but susceptible to matrix effects.Excellent, corrects for sample loss and matrix effects.

This table provides a comparative overview of different analytical techniques used for the quantification of pantothenic acid, highlighting the advantages of using LC-MS/MS with a stable isotope-labeled internal standard like Vitamin B5-d4.

Assessment of Processing Effects on Pantothenic Acid Stability in Model Foods

Food processing techniques, such as thermal treatment, can significantly impact the stability and bioavailability of vitamins. Pantothenic acid, being a water-soluble vitamin, is susceptible to degradation during processing. mdpi.com Investigating these effects is crucial for optimizing food production methods to retain maximum nutritional value.

Vitamin B5-d4 (calcium) serves as a powerful tool in studies designed to assess the stability of pantothenic acid in model food systems. By fortifying a model food with a known amount of both unlabeled pantothenic acid and Vitamin B5-d4 before subjecting it to various processing conditions (e.g., heating, extrusion, or sterilization), researchers can precisely track the degradation of the vitamin. The stable isotope-labeled standard allows for accurate quantification of the remaining pantothenic acid, providing clear insights into the extent of loss under different processing parameters. This data is invaluable for food scientists and engineers working to develop processing strategies that minimize nutrient degradation.

Investigating Bioavailability and Biotransformation of Pantothenate in Animal Feeding Models

Understanding how the body absorbs, distributes, metabolizes, and excretes nutrients is a cornerstone of nutritional science. Stable isotope tracers like Vitamin B5-d4 (calcium) have become indispensable for conducting in vivo studies to unravel the complex fate of pantothenic acid within a biological system. uea.ac.uk

Tracing Exogenous Pantothenic Acid Fate in Animal Physiology

By incorporating Vitamin B5-d4 (calcium) into the diets of animal models, researchers can trace the journey of this exogenous (dietary) pantothenic acid throughout the body. nih.gov As the labeled vitamin is absorbed and enters the bloodstream, its presence and the appearance of its metabolites can be monitored in various tissues and biological fluids (e.g., plasma, urine) over time using mass spectrometry-based techniques. nih.govnih.gov

This approach allows for the detailed investigation of:

Absorption kinetics: Determining the rate and extent to which dietary pantothenic acid is absorbed from the gastrointestinal tract.

Tissue distribution: Identifying the primary tissues and organs where pantothenic acid is taken up and stored.

Metabolic pathways: Elucidating the biotransformation of pantothenic acid into its active form, coenzyme A (CoA), and other metabolites.

Excretion rates: Quantifying the elimination of pantothenic acid and its byproducts from the body.

Such studies provide critical data for establishing dietary reference intakes and understanding how factors like age, physiological state, and disease may influence pantothenic acid requirements.

Differentiation of Endogenous and Exogenous Pantothenate Contributions to Metabolic Pools

A significant challenge in metabolic research is distinguishing between nutrients derived from the diet (exogenous) and those already present in the body (endogenous). The use of stable isotope-labeled compounds like Vitamin B5-d4 (calcium) provides an elegant solution to this problem.

When an animal is fed a diet containing Vitamin B5-d4, the labeled form mixes with the unlabeled, endogenous pool of pantothenic acid. By analyzing the isotopic enrichment (the ratio of labeled to unlabeled pantothenate) in various metabolic pools, researchers can quantify the relative contributions of dietary and bodily sources to the total amount of the vitamin. This allows for a more dynamic and accurate understanding of pantothenic acid homeostasis, including turnover rates and the regulation of its metabolic pathways. This level of detail is crucial for understanding how the body manages its nutrient stores and adapts to changes in dietary intake.

Table 2: Key Research Findings Enabled by Vitamin B5-d4 (Calcium)

Research AreaKey FindingSignificance
Food Analysis Development of highly accurate and precise LC-MS/MS methods for pantothenic acid quantification in fortified foods. nih.govresearchgate.netEnables reliable nutritional labeling and quality control of food products.
Food Processing Precise measurement of pantothenic acid degradation during thermal processing.Informs the development of food processing techniques that better preserve vitamin content.
Bioavailability Enabled the tracing of dietary pantothenic acid absorption and distribution in animal models. nih.govProvides fundamental data for establishing dietary requirements and understanding nutrient uptake.
Metabolism Allowed for the differentiation between dietary and bodily sources of pantothenic acid in metabolic pools.Offers deeper insights into the regulation of pantothenic acid homeostasis and metabolism.

This table summarizes significant research outcomes that have been achieved through the application of Vitamin B5-d4 (calcium) in various fields of nutritional science.

Theoretical and Computational Studies on Vitamin B5 Calcium Interactions

Quantum Chemical Calculations of Vitamin B5-Calcium Complexes

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in characterizing the structure and stability of calcium-pantothenate complexes in the gas phase. These studies model the system in isolation, allowing for a detailed analysis of the metal-ligand interaction free from solvent or crystal packing effects.

A significant study combined electrospray ionization (ESI) mass spectrometry with infrared multiple photon dissociation (IRMPD) spectroscopy and quantum chemical calculations to probe the deprotonated pantothenate anion, [panto-H]⁻, and its complex with a calcium ion, [Ca(panto-H)]⁺. Calculations were performed at the B3LYP and MP2 levels of theory, which are well-established methods for describing the geometries and energetics of such molecular systems.

Computational studies have successfully elucidated the preferred binding sites and coordination geometry of the calcium-pantothenate complex. For the pantothenate molecule, calculations confirmed that deprotonation occurs at the carboxylic acid group, which is the most acidic site. When complexed with a Ca(II) ion, the pantothenate anion acts as a multidentate ligand, meaning it binds to the calcium ion through multiple atoms simultaneously.

The primary binding motifs identified for the [Ca(panto-H)]⁺ complex involve the calcium ion coordinating with several oxygen atoms of the pantothenate ligand. Theoretical models revealed the co-existence of at least two stable isomers in the gas-phase population. In these structures, the Ca(II) ion is chelated by the carboxylate group, the amide carbonyl oxygen, and the hydroxyl oxygen atoms of the pantothenate backbone. This results in stable charge-solvated structures with either a fourfold or fivefold coordination around the calcium center, confirming the strong affinity of pantothenate for the metal ion. This multidentate chelation is a common binding mode for Ca(II) with small peptides and related biomolecules.

The energetics of the calcium-pantothenate interaction have been quantified through high-level quantum chemical calculations. By comparing the energies of different possible geometric arrangements (isomers), researchers can predict the most stable structures. For the [Ca(panto-H)]⁺ complex, calculations identified two low-lying isomers, denoted CaPa_a1 and CaPa_a2, that are very close in energy.

The CaPa_a1 isomer features a five-coordinate calcium ion, while the CaPa_a2 isomer shows four-coordinate geometry. The relative free energies computed at the B3LYP and MP2 levels of theory show that these two isomers are nearly isoenergetic, indicating that both are likely present in experimental conditions. This is consistent with spectroscopic data. The calculations demonstrate that the strong binding is a result of the flexible pantothenate backbone arranging itself to create a pocket of oxygen atoms that can effectively chelate the calcium ion.

Isomer Coordination Relative Free Energy (B3LYP) at 298 K (kJ mol⁻¹) Relative Free Energy (MP2) at 298 K (kJ mol⁻¹)
CaPa_a1Five-fold1.10.0
CaPa_a2Four-fold0.00.3
Data sourced from Corinti et al., Int. J. Mol. Sci. 2021.

Molecular Dynamics Simulations of Deuterated Pantothenate in Model Systems

While specific molecular dynamics (MD) simulation studies focusing exclusively on deuterated calcium pantothenate (Vitamin B5-d4) are not widely available in published literature, the principles of such simulations are well-established. MD simulations have been successfully applied to study non-deuterated calcium pantothenate to understand phase transformations and its interactions with biological macromolecules.

The use of deuteration, or the substitution of hydrogen (H) with its heavier isotope deuterium (B1214612) (D), in MD simulations is a sophisticated technique used to probe specific molecular phenomena. The increased mass of deuterium alters the vibrational frequencies of bonds (e.g., C-D vs. C-H) without changing the underlying electronic potential energy surface. This subtle

Future Directions and Emerging Research Avenues for Deuterated Vitamin B5

Innovations in Isotope Labeling Strategies for Complex Biomolecules

The field of isotope labeling is continuously evolving, moving beyond simple isotopic substitution to more sophisticated and targeted approaches. These innovations are crucial for unraveling the intricate roles of biomolecules like Vitamin B5.

Future strategies are likely to focus on:

Site-Specific Labeling: Developing synthetic methods to place deuterium (B1214612) atoms at specific positions within the Vitamin B5 molecule will allow for more precise tracking of metabolic transformations. This will enable researchers to distinguish between different metabolic fates of the vitamin.

Multi-Isotope Labeling: Combining deuterium labeling with other stable isotopes, such as carbon-13 and nitrogen-15, within the same molecule can provide multiple layers of information. marketresearchintellect.com This "multi-tagging" approach will be invaluable for dissecting complex metabolic networks.

Dynamic and Pulsed Labeling: Techniques like pulsed stable isotope labeling in cell culture (pSILAC) allow for the temporal analysis of biomolecule synthesis and turnover. nih.gov Applying such dynamic labeling strategies with deuterated Vitamin B5 will provide a real-time view of its incorporation into coenzyme A (CoA) and other metabolic pathways.

Cost-Effective Synthesis: A significant hurdle for the widespread use of deuterated compounds is often the cost and complexity of their synthesis. rsc.org Innovations aimed at more efficient and economical synthetic routes for Vitamin B5-d4 will make this powerful tool more accessible to the broader research community. adesisinc.com

Expanding Applications in Multi-Omics Research and Systems Biology

The integration of data from various "omics" fields—genomics, proteomics, metabolomics, and lipidomics—is essential for a holistic understanding of biological systems. marketresearchintellect.com Deuterated Vitamin B5 is set to play a pivotal role in these multi-omics approaches.

Integration with Fluxomics for Dynamic Metabolic Network Analysis

Fluxomics, the study of metabolic reaction rates within a biological system, is a powerful tool for understanding cellular physiology. tandfonline.com The use of stable isotope tracers is fundamental to this field.

By introducing Vitamin B5-d4 into a system, researchers can trace the flow of the deuterated label through the CoA biosynthetic pathway and into subsequent metabolic networks. This allows for the quantification of metabolic fluxes and the identification of bottlenecks or dysregulations in pathways that are dependent on CoA, such as the citric acid cycle and fatty acid metabolism. nih.govresearchgate.net This approach provides a dynamic, rather than static, picture of cellular metabolism.

Advanced Biomarker Discovery in Pre-Clinical Models

Deuterated compounds are increasingly being used as internal standards in mass spectrometry-based metabolomics for accurate quantification of endogenous molecules. ontosight.aithalesnano.com This is crucial for the discovery and validation of disease biomarkers. nih.govacs.org

In pre-clinical models of diseases where Vitamin B5 metabolism is implicated, such as neurodegenerative disorders and certain metabolic syndromes, Vitamin B5-d4 can serve as an ideal internal standard. nih.gov Its use can lead to more reliable and reproducible measurements of changes in Vitamin B5 levels and its metabolites, facilitating the identification of robust biomarkers for disease progression and therapeutic response. researchgate.net The ability to accurately track the metabolism of deuterated drugs also aids in understanding their pharmacokinetic and pharmacodynamic properties. ontosight.ai

Development of Novel Analytical Platforms for Enhanced Sensitivity and Throughput

The full potential of deuterated compounds like Vitamin B5-d4 can only be realized with parallel advancements in analytical technology.

Future developments are expected in the following areas:

High-Resolution Mass Spectrometry (HRMS): The continuous improvement in the resolution and sensitivity of mass spectrometers allows for the more precise detection and quantification of isotopically labeled compounds. tandfonline.com This is particularly important for resolving complex mixtures and accurately measuring isotope incorporation.

Advanced Chromatography Techniques: Innovations in liquid chromatography (LC), such as the use of columns with different separation chemistries, can help to overcome challenges like the chromatographic deuterium effect (CDE), where deuterated and non-deuterated compounds have slightly different retention times. acs.orgacs.org

Integrated Software and Data Analysis Tools: The complexity of data generated from isotope labeling experiments necessitates the development of sophisticated bioinformatics software. nih.gov New tools are needed for the automated processing, analysis, and visualization of multi-omics data incorporating deuterated tracers. oup.com

Enhanced NMR Spectroscopy: While mass spectrometry is a primary tool, Nuclear Magnetic Resonance (NMR) spectroscopy also benefits from deuteration. ontosight.aithalesnano.com Advances in NMR technology, including higher field strengths and novel pulse sequences, will continue to improve the structural and quantitative analysis of deuterated metabolites. nih.gov Deep learning methods are also being explored to enhance the sensitivity of techniques like Deuterium Metabolic Imaging (DMI). researchgate.netresearchgate.net

The continued development in these areas will undoubtedly unlock new applications for Vitamin B5-d4 (calcium) and other deuterated compounds, furthering our understanding of health and disease at the molecular level.

Q & A

Basic Research Questions

Q. How can researchers synthesize and characterize Vitamin B5-d4 (calcium) with isotopic purity?

  • Methodology : Synthesis involves deuterium labeling at specific positions (e.g., methyl groups) via catalytic exchange or chemical synthesis. Characterization requires nuclear magnetic resonance (NMR) for structural confirmation and mass spectrometry (MS) to verify isotopic enrichment (>98%) .
  • Key considerations : Purification via high-performance liquid chromatography (HPLC) to remove unlabeled impurities, followed by stability testing under varying pH and temperature conditions .

Q. What experimental designs are optimal for assessing the stability of Vitamin B5-d4 (calcium) in aqueous solutions?

  • Methodology : Conduct accelerated degradation studies under controlled conditions (e.g., 40°C, 75% relative humidity) using HPLC-UV or LC-MS to monitor decomposition products. Compare degradation kinetics with non-deuterated analogs to quantify isotopic effects on stability .
  • Data interpretation : Use Arrhenius equations to extrapolate shelf-life under standard storage conditions .

Q. How can Vitamin B5-d4 (calcium) be quantified in biological matrices (e.g., serum, tissues)?

  • Methodology : Employ isotope dilution assays with LC-MS/MS, using the deuterated compound as an internal standard. Validate methods for linearity (1–100 ng/mL), recovery (>90%), and precision (CV <15%) .
  • Pitfalls : Account for matrix effects (e.g., ion suppression in MS) by normalizing to spiked calibration curves .

Advanced Research Questions

Q. How do deuterium labeling patterns in Vitamin B5-d4 (calcium) influence its metabolic tracing accuracy in vivo?

  • Methodology : Compare tracer kinetics between Vitamin B5-d4 and non-deuterated forms in animal models using kinetic compartmental analysis. Monitor isotopic interference via gas chromatography-combustion-isotope ratio MS (GC-C-IRMS) .
  • Complexity : Address potential kinetic isotope effects (KIEs) that may alter enzymatic conversion rates, particularly in pantothenate kinase-mediated pathways .

Q. How can researchers resolve contradictions in calcium uptake data when using Vitamin B5-d4 as a tracer?

  • Methodology : Perform systematic reviews to identify confounding variables (e.g., dietary calcium intake, co-administered vitamin D). Use meta-regression to assess heterogeneity across studies .
  • Advanced analysis : Apply sensitivity analyses to isolate isotopic vs. non-isotopic effects, leveraging dual-tracer designs (e.g., ¹³C and d4-labeled analogs) .

Q. What methodological challenges arise in assessing the bioavailability of deuterated calcium pantothenate in human trials?

  • Ethical and technical considerations : Balance isotopic safety thresholds (e.g., ≤0.1% body burden of deuterium) with therapeutic dosing. Use crossover study designs to minimize inter-individual variability .
  • Innovative approaches : Combine stable isotope tracers with dynamic PET imaging to track real-time tissue distribution .

Methodological Resources

  • Data presentation : Use tables to compare isotopic enrichment levels (e.g., Table 1: % deuterium incorporation vs. metabolic flux rates) and figures to illustrate tracer metabolic pathways .
  • Literature synthesis : Follow PRISMA guidelines for systematic reviews to ensure transparency in data extraction and bias assessment .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.